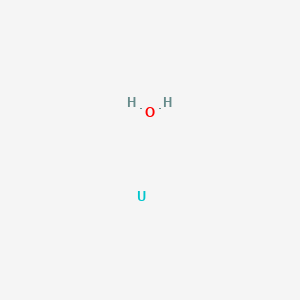
2-Chloro-N,N-dimethyl-6-nitro-4-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N,N-dimethyl-6-nitro-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C9H10ClF3N2O2. It is known for its unique chemical structure, which includes a chloro group, a nitro group, and a trifluoromethyl group attached to an aniline ring. This compound is used in various scientific research applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N,N-dimethyl-6-nitro-4-(trifluoromethyl)aniline typically involves multiple steps. One common method includes the nitration of 2-chloro-4-(trifluoromethyl)aniline followed by N,N-dimethylation. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group. The N,N-dimethylation can be achieved using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N,N-dimethyl-6-nitro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, bases like sodium hydroxide.
Coupling: Boronic acids, palladium catalysts, bases like potassium carbonate.
Major Products Formed
Reduction: 2-Amino-N,N-dimethyl-6-nitro-4-(trifluoromethyl)aniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Coupling: Biaryl compounds with trifluoromethyl groups.
Applications De Recherche Scientifique
2-Chloro-N,N-dimethyl-6-nitro-4-(trifluoromethyl)aniline is used in several scientific research fields:
Chemistry: As a building block in organic synthesis and in the study of reaction mechanisms.
Biology: In the development of fluorescent probes and as a precursor for bioactive molecules.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-N,N-dimethyl-6-nitro-4-(trifluoromethyl)aniline depends on its application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, its mechanism may involve interactions with specific molecular targets such as enzymes or receptors, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-6-nitro-4-(trifluoromethyl)aniline: Lacks the N,N-dimethyl groups.
2-Chloro-N,N-dimethyl-4-(trifluoromethyl)aniline: Lacks the nitro group.
4-Chloro-2-(trifluoromethyl)aniline: Lacks both the nitro and N,N-dimethyl groups
Uniqueness
2-Chloro-N,N-dimethyl-6-nitro-4-(trifluoromethyl)aniline is unique due to the combination of its functional groups, which confer distinct reactivity and properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it valuable in various applications.
Propriétés
Numéro CAS |
184782-90-9 |
|---|---|
Formule moléculaire |
C9H8ClF3N2O2 |
Poids moléculaire |
268.62 g/mol |
Nom IUPAC |
2-chloro-N,N-dimethyl-6-nitro-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H8ClF3N2O2/c1-14(2)8-6(10)3-5(9(11,12)13)4-7(8)15(16)17/h3-4H,1-2H3 |
Clé InChI |
PCAGNPHLAKONQT-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C=C(C=C1Cl)C(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


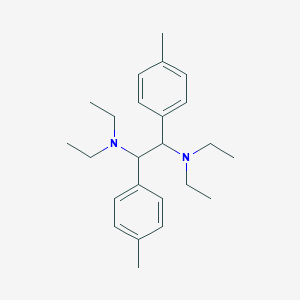
![N-[5-(2,6-Dimethyl-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14260286.png)
![1,10-Phenanthroline, 2,9-bis[2,6-bis(4-pentenyloxy)phenyl]-](/img/structure/B14260290.png)

![N-methyl-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14260300.png)
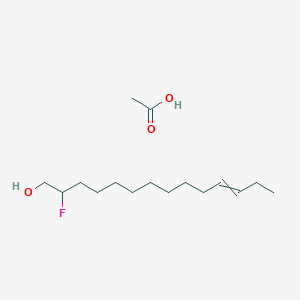
![9-Acridinamine, N-[2-(2-nitro-1H-imidazol-1-yl)ethyl]-](/img/structure/B14260317.png)
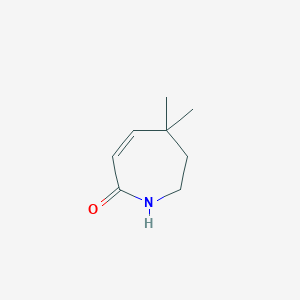
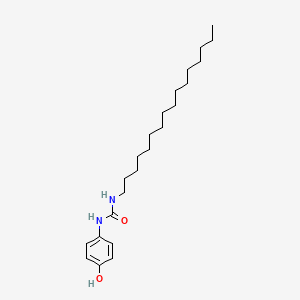
![Propyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B14260337.png)
![1,1'-[1,2-Phenylenedi(ethyne-2,1-diyl)]bis(2-ethynylbenzene)](/img/structure/B14260348.png)
![4-methyl-N-[4-[1-[4-(N-(4-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-phenylaniline](/img/structure/B14260351.png)
![Methyl 2-{[(ethoxycarbonyl)sulfamoyl]methyl}benzoate](/img/structure/B14260356.png)
